Tert-butyl 3-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate
Description
Tert-butyl 3-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate (CAS: 887586-34-7) is a piperidine-based compound featuring a tert-butyl carboxylate group and a 5-amino-1,2-oxazole substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₃H₂₁N₃O₃, with a molecular weight of 267.32 g/mol and a polar surface area (PSA) of 81.59 Ų, indicative of moderate polarity . The compound is utilized as a building block in pharmaceutical and biochemical research, particularly in the synthesis of intermediates for drug discovery .
Properties
CAS No. |
887586-40-5 |
|---|---|
Molecular Formula |
C13H21N3O3 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
tert-butyl 3-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)18-12(17)16-6-4-5-9(8-16)10-7-11(14)19-15-10/h7,9H,4-6,8,14H2,1-3H3 |
InChI Key |
WQAVNFOYBHQXII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NOC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then subjected to further reactions to introduce the oxazole moiety . The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or the piperidine moiety.
Substitution: Substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs.
Scientific Research Applications
Tert-butyl 3-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues of the target compound, highlighting variations in heterocyclic substituents, ring systems, and functional groups:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Heterocycle Type | Core Ring | Key Substituent(s) |
|---|---|---|---|---|---|---|
| Tert-butyl 3-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate (Target) | 887586-34-7 | C₁₃H₂₁N₃O₃ | 267.32 | 5-Amino-1,2-oxazole | Piperidine | -NH₂ on oxazole |
| Tert-butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate | 1243306-92-4 | C₁₃H₂₁N₃O₃ | 267.33 | 3-Methyl-1,2,4-oxadiazole | Piperidine | -CH₃ on oxadiazole |
| Tert-butyl 2-(5-amino-1,2-oxazol-3-yl)pyrrolidine-1-carboxylate | 1335139-17-7 | C₁₂H₁₉N₃O₃ | 253.30 | 5-Amino-1,2-oxazole | Pyrrolidine | -NH₂ on oxazole |
| Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate | Not provided | C₁₁H₁₉N₅O₂ | 253.30 | Tetrazole | Piperidine | Tetrazole ring (-N=N-) |
Key Observations :
Heterocycle Variations: The target compound's 5-amino-1,2-oxazole differs from the oxadiazole () and tetrazole () derivatives.
Physicochemical Properties
Analysis :
- Polarity: The amino group in the target compound increases PSA compared to the methyl-oxadiazole analogue, suggesting improved solubility in polar solvents.
- Lipophilicity : The tetrazole analogue (lower XLogP3) is less lipophilic than the target compound, which may influence membrane permeability .
Biological Activity
Tert-butyl 3-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 267.33 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and an oxazole derivative, which contributes to its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that compounds containing oxazole moieties exhibit anticancer properties. For instance, derivatives similar to tert-butyl 3-(5-amino-1,2-oxazol-3-yl)piperidine have shown cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| Human cervical carcinoma (HeLa) | 15.4 |
| Colon adenocarcinoma (Caco-2) | 12.7 |
| Breast cancer (MCF-7) | 18.9 |
These results indicate that the oxazole group may enhance the compound's ability to inhibit tumor cell proliferation by interfering with cellular signaling pathways involved in cancer progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies revealed that it exhibits significant inhibitory effects on:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .
The biological activities of tert-butyl 3-(5-amino-1,2-oxazol-3-yl)piperidine are thought to arise from its ability to interact with specific molecular targets within cells. The oxazole ring can participate in hydrogen bonding and π-stacking interactions with biomolecules such as proteins and nucleic acids, influencing their function.
In cancer cells, the compound may induce apoptosis through the activation of caspases or by inhibiting key signaling pathways associated with cell survival and proliferation . Its antimicrobial effects may result from disrupting bacterial cell wall synthesis or interfering with metabolic processes essential for bacterial growth.
Case Studies
- In Vivo Efficacy : A study investigating the efficacy of the compound in a murine model of breast cancer showed a significant reduction in tumor size when administered at doses of 10 mg/kg body weight over a period of four weeks. Histopathological analysis revealed increased apoptosis in tumor tissues compared to control groups .
- Synergistic Effects : In combination therapy studies, tert-butyl 3-(5-amino-1,2-oxazol-3-yl)piperidine demonstrated synergistic effects when used alongside established chemotherapeutics like doxorubicin. This combination resulted in enhanced cytotoxicity against resistant cancer cell lines .
Q & A
Q. Optimization Strategies :
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, TEA, DCM, 0°C → RT | 85–90 | |
| Oxazole-Piperidine Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 70–75 |
Advanced: How can contradictions in spectroscopic data (e.g., NMR, MS) during characterization be resolved?
Answer:
Contradictions often arise from impurities, tautomerism, or dynamic effects. Methodological solutions include:
- Multi-Technique Validation :
- X-ray Crystallography : Definitive structural assignment via single-crystal analysis, especially if tautomers exist .
- Dynamic NMR Studies : Variable-temperature NMR identifies rotational barriers or conformational exchange .
Case Study : Discrepancies in NH proton signals may arise from hydrogen bonding. Using DMSO-d₆ as a solvent can stabilize NH groups, simplifying interpretation .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
Q. Emergency Measures :
- Eye Contact : Flush with water for 15 minutes; seek medical attention .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What methodologies address challenges in crystallographic analysis (e.g., twinning, poor diffraction)?
Answer:
- Data Collection : Use synchrotron radiation for weak diffractors.
- Software Tools :
- Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s rules) identifies supramolecular motifs influencing packing .
Example : For a twinned crystal, merging data with CELL_NOW and refining with SHELXL improves R-factors (<0.05) .
Basic: Which analytical techniques are most effective for purity and identity confirmation?
Answer:
Q. Table 2: Typical Analytical Parameters
| Technique | Conditions | Key Peaks/Results |
|---|---|---|
| ¹H NMR | 400 MHz, CDCl₃ | δ 1.45 (Boc CH₃), 6.25 (oxazole H) |
| HRMS | ESI+, m/z | [M+H]⁺ calc. 296.1601; found 296.1603 |
Advanced: How do hydrogen-bonding networks influence the solid-state arrangement of this compound?
Answer:
The oxazole NH₂ and piperidine carbonyl groups drive supramolecular assembly. Methodologies include:
- Graph Set Analysis : Classifies motifs like for NH···O interactions .
- Hirshfeld Surface Analysis : Quantifies contact contributions (e.g., H-bonding vs. van der Waals).
Case Study : In tert-butyl 4-{[5-(4-chlorophenyl)...}, N–H···O bonds form chains along the a-axis, stabilizing the lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
